1-methyl-5-nitro-1H-indole-2-carboxylic acid

Physicochemical Characterization Solid-State Properties Purity Assessment

Base-mediated couplings with 5-nitroindole-2-carboxylic acid fail due to NH-deprotonation side reactions. 1-Methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 71056-94-5) eliminates this liability with mandatory N-methyl protection. • Enables selective alkyne derivatization via Mannich reaction (60-75% yield) unattainable with the non-methylated analog. • Delivers >10-fold cPLA2 potency improvement over N-unsubstituted analogs (IC50 10,000 vs. >100,000 nM). • ≥97% HPLC purity reduces catalyst poisoning risk in Pd-catalyzed cross-couplings and ensures batch-to-batch reproducibility.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 71056-94-5
Cat. No. B1590130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-nitro-1H-indole-2-carboxylic acid
CAS71056-94-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O
InChIInChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyIRQPCRXWJLFPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-1H-indole-2-carboxylic Acid: Synthetic Building Block


1-Methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 71056-94-5) is an N-methylated 5-nitroindole-2-carboxylic acid derivative that serves as a versatile synthetic building block in medicinal chemistry and heterocyclic chemistry [1]. This compound features three key functional elements: an indole core, a carboxylic acid handle at the 2-position for amide/ester derivatization, and a nitro group at the 5-position that serves as a precursor for amine formation or as a pharmacophoric element [1]. The N-methyl substitution distinguishes it from the parent 5-nitroindole-2-carboxylic acid, imparting altered electronic properties and steric profile that influence both reactivity and biological target engagement [1].

Why Generic Indole-2-carboxylic Acid Substitutions Fail


Indole-2-carboxylic acid derivatives bearing different substitution patterns cannot be interchanged without risking synthetic failure or unpredictable biological activity. The N-methyl group in 1-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 71056-94-5) prevents NH-deprotonation during base-mediated alkylation or coupling reactions, which is a documented limitation of the non-methylated analog 5-nitroindole-2-carboxylic acid . The 5-nitro substituent provides a defined electronic push-pull system that governs reactivity in electrophilic substitution and cross-coupling reactions, differing fundamentally from 5-amino or 5-unsubstituted congeners [1]. The following evidence guide quantifies these differences to support informed selection for procurement and experimental design.

1-Methyl-5-nitro-1H-indole-2-carboxylic Acid vs. Structural Analogs


Melting Point and Thermal Stability vs. Non-Methylated Analog

1-Methyl-5-nitro-1H-indole-2-carboxylic acid exhibits a melting point of 265-266 °C . The N-methyl substitution elevates the melting point relative to non-methylated 5-nitroindole-2-carboxylic acid, which has a reported melting point of approximately 220-230 °C (decomposition) . This ~40 °C increase reflects enhanced crystal lattice stability conferred by the N-methyl group.

Physicochemical Characterization Solid-State Properties Purity Assessment

Base-Mediated Alkylation Efficiency vs. Unprotected Analog

Synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid via methylation of 5-nitroindole-2-carboxylic acid ethyl ester proceeds with 45% isolated yield after three stages (N-alkylation, ester hydrolysis, acidification) . By contrast, attempting direct N-alkylation of unprotected 5-nitroindole-2-carboxylic acid typically yields <20% due to competing carboxylate formation and N-H deprotonation side reactions [1]. The pre-methylated compound circumvents this synthetic inefficiency when used as a building block.

Synthetic Chemistry N-Alkylation Protecting Group Strategy

EP2 Receptor Agonist Pharmacophore Requirement

1-Methyl-5-nitro-1H-indole-2-carboxylic acid serves as a key intermediate in the synthesis of EP2 receptor agonists disclosed in WO2005/80367 [1]. The 1-methyl substitution is a mandatory structural requirement for EP2 receptor engagement in this chemotype series; the corresponding N-unsubstituted analog (5-nitroindole-2-carboxylic acid-derived) fails to exhibit measurable EP2 agonism at concentrations up to 10 µM [2].

EP2 Receptor Agonism Inflammation Respiratory Disease

Purity Specifications and Batch-to-Batch Consistency

Commercially available 1-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 71056-94-5) is routinely supplied with purity ≥97% (HPLC) . In contrast, closely related analogs such as 1-methyl-5-nitro-1H-indole-2-carboxylic acid methyl ester are often offered at lower purity specifications (e.g., 95%) . The higher purity specification for the carboxylic acid minimizes the need for additional purification before use in sensitive reactions like amide couplings or palladium-catalyzed cross-couplings.

Quality Control Purity Reproducibility

Mannich Reaction Derivatization for 2-Ethynylindole Scaffolds

1-Methyl-5-nitro-1H-indole-2-carboxylic acid has been successfully converted to 1-methyl-5-nitro-2-ethynylindole via acetylenic cleavage of an acyl derivative, a transformation documented in peer-reviewed literature [1]. Subsequent Mannich reaction with formaldehyde and secondary amines yields mono- and diaminomethyl derivatives with isolated yields of 60-75% [1]. This reactivity profile is distinct from the non-methylated 5-nitroindole-2-carboxylic acid, which undergoes competing N-H participation under Mannich conditions leading to complex product mixtures [1].

Heterocyclic Chemistry Alkyne Synthesis Mannich Reaction

cPLA2 Inhibitory Activity in Acylated Derivatives

A derivative of the target compound, 3-dodecanoyl-1-methyl-5-nitro-1H-indole-2-carboxylic acid, exhibits an IC50 of 10,000 nM (10 µM) against bovine cytosolic phospholipase A2 (cPLA2) [1]. By contrast, the corresponding derivative lacking the N-methyl group (3-dodecanoyl-5-nitro-1H-indole-2-carboxylic acid) shows no measurable inhibition at concentrations up to 100 µM in the same assay [2]. The N-methyl group is essential for achieving the lipophilic balance and conformational restriction required for cPLA2 active site engagement.

cPLA2 Inhibition Inflammation Structure-Activity Relationship

1-Methyl-5-nitro-1H-indole-2-carboxylic Acid – Procurement Scenarios


EP2 Receptor Agonist Library Synthesis

Procure 1-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 71056-94-5) as the defined starting material for constructing EP2 receptor agonist chemotypes disclosed in WO2005/80367 [1]. The N-methyl group is a mandatory structural requirement for EP2 activity; using the non-methylated analog leads to inactive compounds [2]. The carboxylic acid handle enables direct amide coupling with amine-containing pharmacophores without additional protection/deprotection steps.

2-Ethynylindole Building Block Construction

Use this compound as a substrate for preparing 1-methyl-5-nitro-2-ethynylindole, which can be further functionalized via Mannich reaction to generate mono- and diaminomethyl derivatives in 60-75% yield [3]. The N-methyl protection prevents unwanted side reactions at the indole nitrogen, enabling selective alkyne derivatization that is not achievable with the non-methylated analog [3].

cPLA2 Inhibitor Candidate Development

Employ 1-methyl-5-nitro-1H-indole-2-carboxylic acid as the core scaffold for synthesizing 3-acyl derivatives targeting cPLA2. The N-methyl group contributes to >10-fold potency improvement over N-unsubstituted analogs (IC50 = 10,000 nM vs. >100,000 nM) [4]. The 5-nitro group serves as a precursor for amine reduction to access 5-amino derivatives with improved aqueous solubility if needed [4].

High-Throughput Chemistry with High-Purity Input

For automated parallel synthesis or sensitive palladium-catalyzed cross-coupling reactions, select this compound based on its commercially assured ≥97% HPLC purity specification . The higher purity reduces the risk of catalyst poisoning and improves reaction reproducibility compared to lower-purity ester analogs (typically 95%) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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